molecular formula C8H18N2O B1423245 1-Methyl-4-methoxy-piperidine-4-methylamine CAS No. 1082040-37-6

1-Methyl-4-methoxy-piperidine-4-methylamine

Cat. No. B1423245
M. Wt: 158.24 g/mol
InChI Key: VJFLNKMDUMIZLW-UHFFFAOYSA-N
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Description

1-Methyl-4-methoxy-piperidine-4-methylamine, also known as 4-Methyl-1-methoxypiperidine or Methylaminorex, is a psychoactive compound. It is used as a reagent in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .


Synthesis Analysis

The synthesis of 1-Methyl-4-methoxy-piperidine-4-methylamine involves several steps. After the reaction is completed, the pH is adjusted to 12 with alkali. After cooling to room temperature, extraction is performed using dichloromethane. After drying over anhydrous sodium sulfate, dichloromethane is distilled off, and the N-methyl-4-piperidone is separated by chromatography .


Molecular Structure Analysis

The molecular formula of 1-Methyl-4-methoxy-piperidine-4-methylamine is C8H18N2O. Its molecular weight is 158.24 g/mol .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . 1-Methyl-4-methoxy-piperidine-4-methylamine can be used to synthesize the following bioactive compounds: dimethyl bis (4-methylpiperidine-dithiocarbamato- S, S ′)-tin (IV), ( E )-4- (4′-methylpiperidino- N -alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of ( E )-chalcone .

Scientific Research Applications

Chemical Reactions and Structural Importance

1-Methyl-4-methoxy-piperidine-4-methylamine, as part of the piperidine family, is involved in various chemical reactions, particularly in nucleophilic aromatic substitution reactions. For instance, the reaction of piperidine with nitrobenzene derivatives has been studied, offering insights into the reaction mechanisms and kinetics. These reactions play a crucial role in the synthesis of compounds with potential applications in pharmaceuticals and other chemical industries (Pietra & Vitali, 1972).

Dopamine D2 Receptor Ligands

Compounds related to 1-Methyl-4-methoxy-piperidine-4-methylamine are significant in neuropsychiatric disorder treatments, especially as dopamine D2 receptor (D2R) ligands. These ligands are crucial for treating disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes aromatic moieties, cyclic amines, and other specific structural features. Understanding these compounds' structure-activity relationship is crucial for developing more effective treatments for these disorders (Jůza et al., 2022).

Pharmacology of Stereiosomers

In the realm of pharmacology, the stereochemistry of compounds similar to 1-Methyl-4-methoxy-piperidine-4-methylamine is of paramount importance. Studies on stereoisomers of similar compounds have shed light on their varying biological activities, including their interactions with receptors like opioid receptors. These investigations contribute to a deeper understanding of the relationship between molecular structure and biological activity, paving the way for the development of more targeted and effective therapeutic agents (Brine et al., 1997).

Metabolic Pathways and Methionine Biosynthesis

Compounds in the same class as 1-Methyl-4-methoxy-piperidine-4-methylamine are involved in crucial metabolic pathways. For instance, methionine salvage and the role of S-adenosylmethionine are central to the biosynthesis of sulfur, ethylene, and polyamine in plants. The understanding of these metabolic pathways and the role of methionine is vital for agriculture, food science, and understanding human and animal nutrition (Sauter et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methylpiperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

1-Methyl-4-methoxy-piperidine-4-methylamine is a reagent used in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus . This suggests potential future directions in the development of new pharmaceuticals.

properties

IUPAC Name

(4-methoxy-1-methylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-5-3-8(7-9,11-2)4-6-10/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFLNKMDUMIZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694616
Record name 1-(4-Methoxy-1-methylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-methoxy-piperidine-4-methylamine

CAS RN

1082040-37-6
Record name 1-(4-Methoxy-1-methylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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